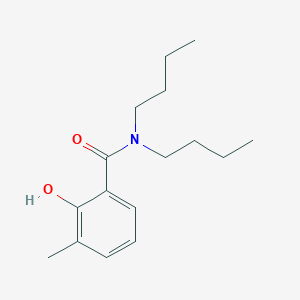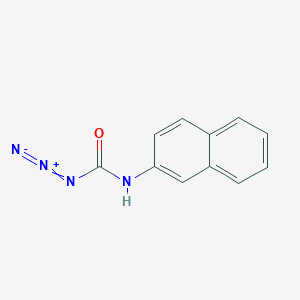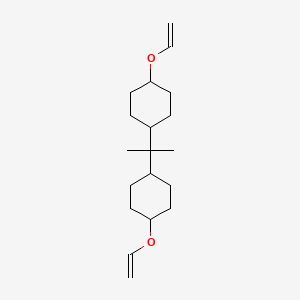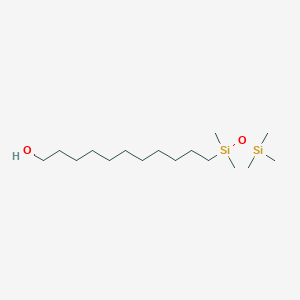
11-(Pentamethyldisiloxanyl)undecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(Pentamethyldisiloxanyl)undecan-1-ol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a pentamethyldisiloxanyl group attached to an undecanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Pentamethyldisiloxanyl)undecan-1-ol typically involves the reaction of undecanol with pentamethyldisiloxane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the siloxane group. A common method involves the use of a catalyst, such as platinum or palladium, to facilitate the hydrosilylation reaction. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 11-(Pentamethyldisiloxanyl)undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of undecanal or undecanoic acid.
Reduction: Formation of undecane.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
11-(Pentamethyldisiloxanyl)undecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 11-(Pentamethyldisiloxanyl)undecan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and ion transport. Additionally, the compound may interact with specific proteins and enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Undecanol: A fatty alcohol with a similar undecanol backbone but lacking the pentamethyldisiloxanyl group.
Undecyl alcohol: Another fatty alcohol with similar properties but different structural features.
Hendecanol: A primary alcohol with an eleven-carbon chain, similar to 1-undecanol.
Uniqueness: 11-(Pentamethyldisiloxanyl)undecan-1-ol is unique due to the presence of the pentamethyldisiloxanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and stability, making it suitable for various specialized applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
162112-47-2 |
|---|---|
Formule moléculaire |
C16H38O2Si2 |
Poids moléculaire |
318.64 g/mol |
Nom IUPAC |
11-[dimethyl(trimethylsilyloxy)silyl]undecan-1-ol |
InChI |
InChI=1S/C16H38O2Si2/c1-19(2,3)18-20(4,5)16-14-12-10-8-6-7-9-11-13-15-17/h17H,6-16H2,1-5H3 |
Clé InChI |
CPRWSMNBVKIYFF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C)(C)CCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


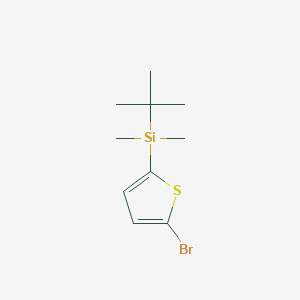
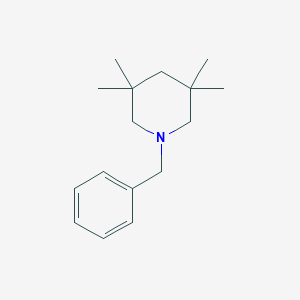
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
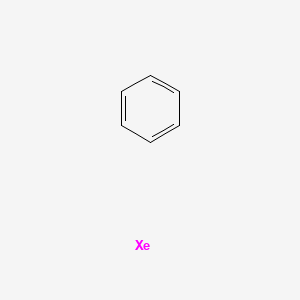
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)
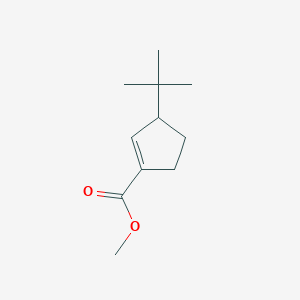

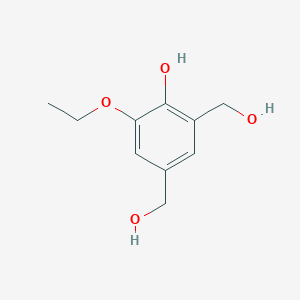
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
